フルララナー

概要

説明

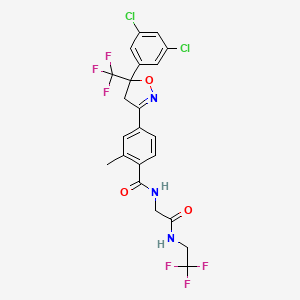

- フルララナーは、化学名(±)-4-[(5-(3,5-ジクロロフェニル)-5-(トリフルオロメチル)-4,5-ジヒドロイソキサゾール-3-イル)-2-メチル-N-[2-オキソ-2-(2,2,2-トリフルオロエチルアミノ)エチル]ベンザミドとしても知られており、全身性の殺虫剤および殺ダニ剤です。

- 経口または局所的に投与することができ、動物のノミ、ダニ、およびヒゼンダニの治療に使用されます。

- この化合物は、米国食品医薬品局(FDA)によって、犬のノミ治療薬として、および猫の局所治療薬として承認されました。

- フルララナーの作用機序は、γ-アミノ酪酸(GABA)依存性塩化物チャネル(GABAA受容体)およびL-グルタミン酸依存性塩化物チャネル(GluCls)の阻害を伴います .

科学的研究の応用

Fluralaner is an insecticide and acaricide belonging to the isoxazoline class, used in veterinary medicine to treat and prevent flea and tick infestations in dogs and cats . Research indicates its potential as a drug-based vector control strategy against mosquitoes .

Scientific Research Applications

Veterinary Parasite Control: Fluralaner is effective against fleas and ticks in dogs and cats . It is administered orally or topically, providing systemic control of these parasites .

- Fleas: Fluralaner is used for the treatment and prevention of flea infestations (Ctenocephalides felis) .

- Ticks: It is effective for the treatment and control of tick infestations, including Ixodes scapularis (black-legged tick), Dermacentor variabilis (American dog tick), Rhipicephalus sanguineus (brown dog tick), and Haemaphysalis longicornis (Asian longhorned tick) . A study published in Parasites & Vectors demonstrated the rapid and persistent activity of fluralaner against newly acquired ticks .

- Mange and Demodex: Fluralaner has a broad-spectrum effect as an external parasiticide, effective against demodectic, sarcoptic, and notoedric mange .

- Efficacy: Studies have shown high therapeutic and persistent efficacy against Rh. sanguineus ticks with a single topical administration of fluralaner .

Mosquito Control: Fluralaner has shown potential as a mosquitocidal agent against various mosquito species .

- Aedes aegypti: The primary vector of dengue .

- Anopheles stephensi: The vector of urban malaria .

- Culex quinquefasciatus: The vector of lymphatic filariasis .

Fluralaner exhibits a potent mosquitocidal effect, with significant mortality observed within hours of post-blood feeding at higher drug concentrations .

It also affects life history characteristics such as fecundity and egg hatch success .

Pharmacokinetics and Mode of Action

Fluralaner is an inhibitor of the arthropod nervous system . It acts as a non-competitive antagonist of ligand-gated chloride channels, including gamma-aminobutyric acid (GABA) and glutamate-gated chloride channels, leading to spastic paralysis in insects . The binding affinity of fluralaner is higher for GABA channels in insects compared to glutamate channels .

After oral administration, peak fluralaner concentrations are achieved within 2 hours to 3 days, with an elimination half-life ranging from 9.3 to 16.2 days . Food increases the oral absorption of fluralaner in dogs . Most carnivores eliminate fluralaner in their feces over several weeks to months .

Safety and Limitations

Fluralaner is generally considered safe for use in animals, with a wide margin of safety in vertebrates due to its higher selectivity for insect receptors compared to mammals . The isoxazoline class has been associated with neurologic adverse reactions including tremors, ataxia, and seizures . Fluralaner is not licensed for use in humans, and its high cost can be a barrier to widespread use .

Tables of relevant information

Table 1: LC50 values of fluralaner for different mosquito species

| Mosquito Species | LC50 Range (ng/mL) |

|---|---|

| Aedes aegypti | 24.04–49.82 |

| Anopheles stephensi | 24.04–49.82 |

| Culex quinquefasciatus | 24.04–49.82 |

Table 2: Efficacy of fluralaner spot-on solution against Rh. sanguineus ticks

| Assessment Time Points (Days) | Efficacy Range (%) |

|---|---|

| 2 | 91.1–99.8 |

| 30 | 95.4–100 |

| 56 | 95.4–100 |

| 86 | 95.4–100 |

作用機序

- フルララナーの主要な作用機序は、GABA依存性塩化物チャネルおよびGluClsの阻害です。

- これらのチャネルは、神経伝達および筋肉機能において重要な役割を果たします。

類似の化合物との比較

- フルララナーの効力は、もう1つのGABAアンタゴニストである殺虫剤および殺ダニ剤であるフィプロニルと比較されます。

- 同様の化合物には、獣医学で使用される他のイソキサゾリン誘導体があります。

生化学分析

Biochemical Properties

Fluralaner acts as an antagonist of γ-aminobutyric acid (GABA)-gated chloride channels and L-glutamate-gated chloride channels in the nervous system of arthropods . By binding to these channels, Fluralaner prevents the entry of chloride ions into the postsynaptic neuron, leading to hyperexcitability and subsequent death of the insect . The compound interacts with specific enzymes and proteins, including GABA and glutamate receptors, which are crucial for its insecticidal and acaricidal activity .

Cellular Effects

Fluralaner has significant effects on various cell types and cellular processes. In arthropods, it disrupts normal neural function by blocking GABA and glutamate receptors, leading to uncontrolled neural activity and death . In vertebrates, Fluralaner is generally well-tolerated, but there have been reports of neurological toxicity in some cases . The compound influences cell signaling pathways, gene expression, and cellular metabolism by interfering with chloride ion channels .

Molecular Mechanism

The molecular mechanism of Fluralaner involves its binding to GABA-gated and L-glutamate-gated chloride channels in the nervous system of arthropods . This binding prevents the normal flow of chloride ions, leading to hyperexcitability and death of the insect . Fluralaner exhibits high selectivity for arthropod neurons over mammalian neurons, which contributes to its safety profile in veterinary use .

Temporal Effects in Laboratory Settings

In laboratory settings, Fluralaner has shown long-lasting effects on target organisms. Studies have demonstrated that a single dose can provide protection against fleas and ticks for up to 12 weeks . The compound is stable and maintains its efficacy over time, with minimal degradation observed in in vitro and in vivo studies . Long-term effects on cellular function include sustained inhibition of chloride channels and prolonged neural hyperexcitability in arthropods .

Dosage Effects in Animal Models

The effects of Fluralaner vary with different dosages in animal models. At recommended doses, it is highly effective in controlling flea and tick infestations . At higher doses, there have been reports of adverse effects, including neurological toxicity . In dogs, a dosage of 250 mg (approximately 28 mg/kg) has been associated with transient neurological symptoms . The compound’s safety profile is generally favorable when used according to label recommendations .

Metabolic Pathways

Fluralaner is metabolized in the liver, where it undergoes biotransformation involving various enzymes . The primary metabolic pathways include oxidation and conjugation reactions, leading to the formation of metabolites that are excreted via the bile and urine . The compound’s metabolism is influenced by factors such as species, age, and health status of the animal .

Transport and Distribution

Fluralaner is readily absorbed after oral administration and is distributed throughout the body . It has a high apparent volume of distribution and is extensively bound to plasma proteins . The compound is transported to various tissues, including the skin, where it exerts its insecticidal and acaricidal effects . The long elimination half-life of Fluralaner contributes to its prolonged activity against fleas and ticks .

Subcellular Localization

Fluralaner primarily localizes to the nervous system of arthropods, where it targets GABA and glutamate receptors . In vertebrates, the compound is distributed to various tissues, including the liver and skin . The subcellular localization of Fluralaner is influenced by its binding to plasma proteins and its lipophilic nature, which facilitates its accumulation in lipid-rich tissues .

準備方法

- 合成経路は複雑な構造の組み立てを伴い、特定の反応条件は独自のものです。

- 工業的な製造方法は広く公開されていませんが、犬用の経口液剤と猫用の局所液剤として入手可能です。

化学反応解析

- フルララナーは、酸化、還元、置換などのさまざまな反応を受けます。

- 一般的な試薬および条件は公表されていません。

- これらの反応から生成される主な生成物は明示的に文書化されていません。

科学研究における用途

- フルララナーの研究用途は獣医学を超えています:

化学反応の分析

- Fluralaner undergoes various reactions, including oxidation, reduction, and substitution.

- Common reagents and conditions are not publicly available.

- Major products formed from these reactions are not explicitly documented.

類似化合物との比較

- Fluralaner’s potency is comparable to fipronil, another GABA-antagonist insecticide and acaricide.

- Similar compounds include other isoxazoline derivatives used in veterinary medicine.

生物活性

Fluralaner is a novel isoxazoline compound primarily used as a systemic insecticide and acaricide in veterinary medicine. Its biological activity is characterized by its potent effects against various ectoparasites, including fleas and ticks, and its unique pharmacokinetic properties. This article provides a comprehensive overview of the biological activity of fluralaner, supported by data tables and relevant case studies.

Fluralaner acts as a non-competitive inhibitor of the GABA and glutamate receptor-gated chloride channels in arthropods. This mechanism disrupts the normal functioning of the nervous system in target parasites, leading to paralysis and death. Notably, fluralaner exhibits a higher selectivity for insect and arachnid receptors compared to mammalian receptors, which contributes to its safety profile in vertebrates .

Pharmacokinetics

The pharmacokinetic profile of fluralaner varies based on the route of administration (oral vs. topical) and the species treated. Key pharmacokinetic parameters include:

- Bioavailability :

- Half-Life :

- Elimination :

Table 1: Pharmacokinetic Parameters of Fluralaner

| Parameter | Dogs (Oral) | Dogs (Topical) | Cats (Topical) |

|---|---|---|---|

| Bioavailability | 20-34% | 22-25% | N/A |

| Half-Life | 11-13 days | 17-21 days | 12-13 days |

| Elimination Route | Feces | Feces | N/A |

Efficacy Against Ectoparasites

Fluralaner has demonstrated significant efficacy against various ectoparasites:

- Fleas : A single oral dose provides up to 12 weeks of protection against fleas, effectively breaking their life cycle by preventing viable egg production .

- Ticks : Fluralaner exhibits rapid action against ticks, with efficacy observed within 7 days post-treatment .

Case Study: Long-term Control of Flea Allergy Dermatitis

A study conducted in client-owned dogs in France assessed the long-term efficacy of oral fluralaner for managing flea allergy dermatitis. The results indicated that fluralaner effectively controlled flea populations over a period of 12 weeks , with no adverse reactions reported during the study .

Environmental Impact

The environmental implications of fluralaner's fecal elimination have been highlighted in recent studies. For instance, research indicates that fluralaner can remain detectable in feces for several weeks to months across different carnivore species, raising concerns about potential ecological effects, particularly regarding exposure to non-target species .

特性

IUPAC Name |

4-[5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]-2-methyl-N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17Cl2F6N3O3/c1-11-4-12(2-3-16(11)19(35)31-9-18(34)32-10-21(25,26)27)17-8-20(36-33-17,22(28,29)30)13-5-14(23)7-15(24)6-13/h2-7H,8-10H2,1H3,(H,31,35)(H,32,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLBZKOGAMRTSKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=NOC(C2)(C3=CC(=CC(=C3)Cl)Cl)C(F)(F)F)C(=O)NCC(=O)NCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17Cl2F6N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90235581 | |

| Record name | Fluralaner | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90235581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

556.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864731-61-3 | |

| Record name | Fluralaner | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=864731-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluralaner [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864731613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluralaner | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11414 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fluralaner | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90235581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(5-(3,5-Dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-methyl-N-(2-oxo-2-((2,2,2- trifluoroethyl)amino)ethyl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLURALANER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WSH8393RM5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of fluralaner?

A: Fluralaner primarily targets insect γ-aminobutyric acid receptors (GABARs) [, , ]. These receptors are ligand-gated ion channels responsible for neuronal inhibition in insects.

Q2: How does fluralaner interact with its target?

A: Fluralaner acts as a non-competitive antagonist of GABARs, binding to a site distinct from the GABA binding site [, ]. This binding disrupts normal chloride ion flow through the channel, leading to neuronal hyperexcitation and ultimately insect death [, ].

Q3: What is the molecular formula and weight of fluralaner?

A3: Unfortunately, the provided research articles do not explicitly state the molecular formula and weight of fluralaner. To obtain this information, it is recommended to refer to the PubChem database or other reliable chemical resources.

Q4: Is there any information about the spectroscopic data of fluralaner?

A4: The provided research articles do not offer detailed spectroscopic data for fluralaner. For this information, refer to analytical chemistry literature or manufacturer resources.

Q5: What can be said about the stability of fluralaner under various conditions?

A: Fluralaner demonstrates good stability in different environments. In a laboratory setting, fluralaner in drinking water, even when mixed with a blue-colored conditioner (Vac-Safe), remained stable for at least 27 hours at temperatures reaching 40°C []. This stability is crucial for its practical application in livestock settings.

Q6: How do structural modifications of fluralaner impact its activity?

A: While the provided research doesn't delve into specific structural modifications of fluralaner, it highlights a crucial amino acid residue in the third transmembrane domain (TMD3) of the insect GABAR: glycine at the third position (G3'). Replacing this glycine with methionine (G3’M TMD3), as seen in vertebrate GABARs, drastically reduces fluralaner binding []. This finding suggests that this specific amino acid position plays a critical role in fluralaner's selectivity for insect versus mammalian GABARs.

Q7: What is the half-life of fluralaner in different species?

A: The half-life of fluralaner also varies between species. Research on American black bears found an average half-life of 4.9 days, considerably shorter than the reported half-life in domestic dogs []. This difference highlights the importance of species-specific pharmacokinetic studies when considering fluralaner use.

Q8: How is fluralaner metabolized and excreted?

A8: Details about the specific metabolic pathways and excretion routes of fluralaner are not extensively discussed in the provided research. Further research focusing on the metabolism and excretion of fluralaner in various species is needed to address this question comprehensively.

Q9: What is the efficacy of fluralaner against various parasites in different species?

A: Fluralaner demonstrates broad-spectrum efficacy against various ectoparasites. In cats, a single topical dose provided effective control of fleas (Ctenocephalides spp.) for up to 90 days []. In dogs, fluralaner effectively treated generalized demodicosis, with a single oral dose leading to a 98% efficacy rate []. Furthermore, fluralaner successfully treated Sarcoptes scabiei infestation in rabbits after a single oral dose []. These examples showcase the efficacy of fluralaner against a range of parasites in different animal species.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。